

# Comparative Guide: Synergistic Action of Ceftazidime-Avibactam with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Antibiotic T |           |
| Cat. No.:            | B1236669     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of ceftazidime-avibactam, a combination of a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor, against multi-drug resistant (MDR) Gram-negative bacteria. The data presented herein demonstrates the enhanced efficacy of this combination compared to individual antibiotic activities and serves as a model for understanding the potential of novel antibiotic synergies.

### **Mechanism of Synergistic Action**

The primary mechanism of synergy between ceftazidime and avibactam lies in the ability of avibactam to inhibit bacterial  $\beta$ -lactamase enzymes.[1][2] These enzymes are a major defense mechanism for bacteria against  $\beta$ -lactam antibiotics like ceftazidime, as they hydrolyze the  $\beta$ -lactam ring, rendering the antibiotic ineffective. Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor with a broad spectrum of activity against Class A, Class C, and some Class D  $\beta$ -lactamases.[1] By binding to and inactivating these enzymes, avibactam protects ceftazidime from degradation, allowing it to effectively target and inhibit penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death.[2]





Click to download full resolution via product page

Caption: Mechanism of ceftazidime-avibactam synergy.

## **Comparative In Vitro Efficacy**

The addition of avibactam significantly enhances the in vitro activity of ceftazidime against a broad spectrum of Gram-negative pathogens, particularly those producing  $\beta$ -lactamases that can inactivate ceftazidime.

#### **Checkerboard Synergy Assay Data**

The checkerboard assay is a common in vitro method to assess antibiotic synergy. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of  $\leq 0.5$  is indicative of synergy.

Table 1: Ceftazidime-Avibactam Synergy against Multidrug-Resistant Pseudomonas aeruginosa



| Strain              | Ceftazidime MIC<br>(μg/mL) Alone | Ceftazidime MIC<br>(µg/mL) with<br>Avibactam (4<br>µg/mL) | Fold Decrease in<br>Ceftazidime MIC |
|---------------------|----------------------------------|-----------------------------------------------------------|-------------------------------------|
| MDR P. aeruginosa 1 | 32                               | 4                                                         | 8                                   |
| MDR P. aeruginosa 2 | 64                               | 8                                                         | 8                                   |
| XDR P. aeruginosa 3 | 128                              | 16                                                        | 8                                   |
| XDR P. aeruginosa 4 | >256                             | 32                                                        | >8                                  |

Note: Data is representative and compiled from multiple sources.[3][4] Multidrug-resistant (MDR) and extensively drug-resistant (XDR) phenotypes were observed in the tested strains.[3]

Table 2: Ceftazidime-Avibactam Activity against Resistant Enterobacteriaceae

| Organism                 | Resistance<br>Mechanism              | Ceftazidime<br>MIC50/MIC90<br>(µg/mL) | Ceftazidime-<br>Avibactam<br>MIC50/MIC90<br>(µg/mL) |
|--------------------------|--------------------------------------|---------------------------------------|-----------------------------------------------------|
| Klebsiella<br>pneumoniae | Carbapenem-<br>Resistant (CRE)       | >64 / >64                             | 0.5 / 2                                             |
| Enterobacteriaceae       | Multidrug-Resistant (MDR)            | >64 / >64                             | 0.25 / 1                                            |
| Enterobacteriaceae       | Extensively Drug-<br>Resistant (XDR) | >64 / >64                             | 0.5 / 2                                             |

Source: Data adapted from studies on large collections of clinical isolates.[5] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

### **Time-Kill Assay Data**



Time-kill assays provide a dynamic measure of bactericidal activity. Synergy is typically defined as a  $\geq$ 2-log10 decrease in CFU/mL between the combination and its most active single agent.

Table 3: Synergistic Activity of Ceftazidime-Avibactam in Time-Kill Assays against KPC-producing Klebsiella pneumoniae

| Treatment                                    | Log10 CFU/mL at 24 hours |
|----------------------------------------------|--------------------------|
| Growth Control                               | 8.5                      |
| Ceftazidime (16 μg/mL)                       | 8.2                      |
| Avibactam (4 μg/mL)                          | 8.4                      |
| Ceftazidime (16 μg/mL) + Avibactam (4 μg/mL) | <2.0 (Bactericidal)      |

Note: Representative data demonstrating synergistic and bactericidal activity.[4]

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of synergy testing.

#### **Checkerboard Assay**

The checkerboard assay is performed to determine the synergistic, additive, indifferent, or antagonistic interaction between two antimicrobial agents.[6][7][8][9]





Click to download full resolution via product page

Caption: Generalized workflow for a checkerboard synergy assay.



- Preparation of Antimicrobial Agents: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[10]
- Plate Setup: In a 96-well microtiter plate, increasing concentrations of Antibiotic A are added to the columns, and increasing concentrations of Antibiotic B are added to the rows.[7] This creates a matrix of wells with varying concentrations of both agents.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[6]
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[6][11]

#### **Time-Kill Assay**

Time-kill assays assess the rate of bacterial killing over time.[12]

- Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared in a suitable broth medium.[13]
- Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs). A growth control without any antibiotic is also included.[14]
- Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar plates.
- Interpretation: The results are plotted as log10 CFU/mL versus time. Synergy is defined as a
  ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the



most active single agent. Bactericidal activity is defined as a  $\geq$ 3-log10 reduction in CFU/mL from the initial inoculum.[12][14]

#### **E-test Synergy Assay**

The E-test is a gradient diffusion method that can also be used to assess synergy.[15][16]

- Inoculation: A standardized bacterial suspension is swabbed onto the surface of an agar plate.
- Strip Application: An E-test strip for one antibiotic is placed on the agar. After a preincubation period, a second E-test strip for the other antibiotic is placed on top of or adjacent to the first strip.[17]
- Incubation: The plate is incubated for 18-24 hours.
- Reading Results: The MIC for each antibiotic is read where the ellipse of growth inhibition intersects the strip. The interaction is assessed by observing the shape of the inhibition zones.
- FIC Calculation: A fractional inhibitory concentration (FIC) index can also be calculated from the MIC values obtained.[11]

### Conclusion

The combination of ceftazidime and avibactam demonstrates significant synergistic activity against a wide range of multidrug-resistant Gram-negative bacteria. This synergy is primarily driven by the inhibition of  $\beta$ -lactamases by avibactam, which restores the efficacy of ceftazidime. The data from checkerboard and time-kill assays consistently show a marked reduction in the MIC of ceftazidime and enhanced bactericidal activity when used in combination with avibactam. These findings underscore the potential of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations as a critical strategy in combating antimicrobial resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel antibiotic synergies in drug discovery and development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Time-kill studies including synergy time-kill studies REVIVE [revive.gardp.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]



- 15. E-test method for detecting antibiotic synergy against Pseudomonas aeruginosa from neutropenic patients: a cost-effective approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Etest Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Comparative Guide: Synergistic Action of Ceftazidime-Avibactam with Beta-Lactam Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236669#antibiotic-t-synergy-with-beta-lactamantibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com